Synthesis of 2,6-Dichloropyridine N-oxide: An In-depth Technical Guide
Synthesis of 2,6-Dichloropyridine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloropyridine N-oxide, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a step-by-step experimental protocol.
Introduction
2,6-Dichloropyridine N-oxide is a heterocyclic organic compound with the chemical formula C₅H₃Cl₂NO.[1][2] It serves as a crucial building block in organic synthesis, primarily due to the unique reactivity conferred by the N-oxide functional group, which can act as an electron donor and facilitate various substitution reactions. Its utility is demonstrated in its role as a precursor for the synthesis of bioactive molecules, including antifungal agents and antibiotics.[3] The N-oxide is also employed as an oxidant and a ligand in coordination chemistry.[4][5]
Synthetic Routes
The most common and direct method for the synthesis of 2,6-Dichloropyridine N-oxide is the oxidation of the corresponding pyridine (B92270) derivative, 2,6-Dichloropyridine.[3] Various oxidizing agents can be employed for this transformation, with organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), being particularly effective.[5][6] Alternative methods utilize hydrogen peroxide in the presence of a catalyst.[5][7]
Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
The oxidation of 2,6-Dichloropyridine with m-CPBA is a widely used method that offers high yields and purity.[6] The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nitrogen atom of the pyridine ring.
Reaction Pathway: Oxidation of 2,6-Dichloropyridine
Caption: Oxidation of 2,6-Dichloropyridine to its N-oxide using m-CPBA.
Experimental Protocol: Synthesis using m-CPBA
The following protocol is adapted from a patented synthesis process and provides a reliable method for the preparation of 2,6-Dichloropyridine N-oxide.[6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 50.0 g | 1.0 |
| m-CPBA | C₇H₅ClO₃ | 172.57 | 87.5 g | ~1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 400 mL | - |
| Water | H₂O | 18.02 | 800 mL | - |
Procedure
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2,6-Dichloropyridine N-oxide.
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Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-Dichloropyridine in 400 mL of dichloromethane. Cool the solution to 0-5 °C with an ice bath and stir.[6]
-
Addition of Oxidant: To the cooled solution, add 87.5 g of m-chloroperoxybenzoic acid in portions, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 24 hours.[6]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of m-CPBA.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[6]
-
To the resulting residue, add 800 mL of water while stirring. A white solid (m-chlorobenzoic acid) will precipitate.[6]
-
Adjust the pH of the aqueous mixture to 4.[6]
-
Continue stirring for 2 hours.[6]
-
Filter the mixture to remove the solid precipitate and collect the filtrate.[6]
-
-
Isolation:
Results
| Parameter | Value | Reference |
| Yield | 90% | [6] |
| Purity | 97% | [6] |
| Appearance | Pale yellow crystalline powder | [6] |
Characterization
The synthesized 2,6-Dichloropyridine N-oxide can be characterized by standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 2587-00-0 | [1][2] |
| Molecular Formula | C₅H₃Cl₂NO | [1][2] |
| Molecular Weight | 163.99 g/mol | [1][2] |
| Melting Point | 138-142 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H) | [6] |
Safety Considerations
-
2,6-Dichloropyridine: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
m-Chloroperoxybenzoic acid (m-CPBA): Organic peroxide, may be explosive. Strong oxidizer. Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and suspected carcinogen.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
References
- 1. scbt.com [scbt.com]
- 2. 2,6-Dichloropyridine N-oxide 98 2587-00-0 [sigmaaldrich.com]
- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine N-oxide [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
